molecular formula C21H23N3 B3260690 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine CAS No. 33354-77-7

4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine

Cat. No.: B3260690
CAS No.: 33354-77-7
M. Wt: 317.4 g/mol
InChI Key: YOWBQVKUBSRDEP-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is a complex organic compound belonging to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-ethylpyridine derivatives in the presence of a catalyst. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder has been reported to yield high amounts of bipyridine derivatives .

Industrial Production Methods: Industrial production of bipyridine derivatives, including this compound, often involves large-scale coupling reactions using metal catalysts. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced bipyridine derivatives.

Scientific Research Applications

4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine involves its interaction with molecular targets, such as metal ions and biological macromolecules. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its antimicrobial and antiviral activities are attributed to its ability to interact with specific proteins and enzymes, disrupting their normal functions .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring high-performance materials and catalysts.

Properties

IUPAC Name

4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBQVKUBSRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271969
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33354-77-7
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33354-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 2
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 3
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 4
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 5
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 6
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine

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